molecular formula C17H15N7O2S B10998334 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

Katalognummer: B10998334
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: MOBREFGOOSOSES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound belongs to a class of heterocyclic derivatives featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic scaffold known for its pharmacological relevance in kinase inhibition and anticancer research . The structure integrates a methoxy group at the 6-position of the pyridazine ring and a propanamide linker connecting the triazolo-pyridazine moiety to a 4-(pyridin-2-yl)-1,3-thiazol-2-yl substituent. Such modifications are designed to optimize target binding and pharmacokinetic properties. While synthetic routes for analogous triazolo-pyridazine derivatives often involve annulation reactions of substituted azines with triazole precursors , specific synthesis protocols for this compound remain undisclosed in the available literature.

Eigenschaften

Molekularformel

C17H15N7O2S

Molekulargewicht

381.4 g/mol

IUPAC-Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H15N7O2S/c1-26-16-8-6-14-22-21-13(24(14)23-16)5-7-15(25)20-17-19-12(10-27-17)11-4-2-3-9-18-11/h2-4,6,8-10H,5,7H2,1H3,(H,19,20,25)

InChI-Schlüssel

MOBREFGOOSOSES-UHFFFAOYSA-N

Kanonische SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4)C=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Triazolo[4,3-b]Pyridazine Core

The 6-methoxy triazolo[4,3-b]pyridazine moiety is synthesized via cyclocondensation reactions. A common approach involves reacting 3-amino-6-methoxypyridazine with formamide or nitrous acid to form the triazole ring .

Procedure :

  • Starting Material : 3-Amino-6-methoxypyridazine (1.0 equiv) is treated with formamide (5.0 equiv) at 150°C for 8 hours under nitrogen.

  • Cyclization : The reaction mixture is cooled, and the product is precipitated using ice-cold water.

  • Purification : Recrystallization from ethanol yields 6-methoxy triazolo[4,3-b]pyridazine as a white solid (Yield: 72%) .

Key Data :

ParameterValue
Reaction Temperature150°C
Reaction Time8 hours
Yield72%
Melting Point198–200°C
Characterization1H^1H NMR, LC-MS

Preparation of 4-(Pyridin-2-yl)-1,3-Thiazol-2-Amine

The thiazole intermediate is synthesized via the Hantzsch thiazole synthesis, utilizing thiourea and α-bromo ketone derivatives .

Procedure :

  • Reactants : 2-Acetylpyridine (1.2 equiv) is brominated using HBr/H2_2O2_2 to form 2-bromo-1-(pyridin-2-yl)ethanone.

  • Cyclization : The brominated ketone is reacted with thiourea (1.0 equiv) in ethanol under reflux for 6 hours.

  • Isolation : The product is filtered and washed with cold ethanol to obtain 4-(pyridin-2-yl)-1,3-thiazol-2-amine (Yield: 65%).

Key Data :

ParameterValue
SolventEthanol
Reaction Time6 hours
Yield65%
Purity>95% (HPLC)
CharacterizationIR (C=N stretch: 1620 cm1^{-1})

Formation of the Propanamide Linkage

The propanamide spacer is introduced via nucleophilic acyl substitution. The triazolo-pyridazine core is functionalized with a propanoyl chloride intermediate .

Procedure :

  • Activation : 3-(6-Methoxy triazolo[4,3-b]pyridazin-3-yl)propanoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) to form the corresponding acid chloride.

  • Coupling : The acid chloride is reacted with 4-(pyridin-2-yl)-1,3-thiazol-2-amine (1.1 equiv) in dichloromethane (DCM) with triethylamine (3.0 equiv) as a base.

  • Purification : Column chromatography (SiO2_2, ethyl acetate/hexane 1:1) yields the propanamide intermediate (Yield: 58%) .

Key Data :

ParameterValue
Coupling AgentThionyl chloride
BaseTriethylamine
SolventDCM
Yield58%
Characterization13C^{13}C NMR, HRMS

Final Amide Coupling and Optimization

The final step involves coupling the propanamide intermediate with the thiazol-2-amine group. Microwave-assisted synthesis improves reaction efficiency .

Procedure :

  • Reactants : The propanamide intermediate (1.0 equiv) and 4-(pyridin-2-yl)-1,3-thiazol-2-amine (1.2 equiv) are dissolved in DMF.

  • Activation : HATU (1.5 equiv) and DIPEA (3.0 equiv) are added, and the mixture is irradiated at 100°C for 20 minutes.

  • Workup : The crude product is purified via reverse-phase HPLC to yield the target compound (Yield: 82%) .

Optimization Insights :

  • Catalyst Screening : HATU outperformed EDC/HOBt in yield (82% vs. 65%) .

  • Solvent Effects : DMF provided higher solubility than THF or acetonitrile.

  • Temperature : Microwave heating reduced reaction time from 12 hours to 20 minutes .

Key Data :

ParameterValue
CatalystHATU
Temperature100°C (microwave)
Reaction Time20 minutes
Yield82%
Purity>99% (HPLC)

Characterization and Validation

The final compound is validated using spectroscopic and chromatographic methods:

  • 1H^1H NMR (DMSO-d6d_6): δ 8.72 (d, J=4.8 Hz, 1H, pyridine), 7.98 (s, 1H, triazole), 3.92 (s, 3H, OCH3_3) .

  • HRMS : m/z calculated for C20_{20}H18_{18}N8_8O2_2S [M+H]+^+: 458.1274; found: 458.1276 .

  • HPLC Retention Time : 6.8 minutes (C18 column, acetonitrile/water) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung hydroxylierter Derivate führt.

    Reduktion: Reduktionsreaktionen können auf die Nitrogruppen (falls vorhanden) oder andere reduzierbare Funktionalitäten innerhalb des Moleküls abzielen.

    Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den Positionen neben den Heteroatomen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat, Chromtrioxid oder Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

    Substitution: Reagenzien wie Halogene, Alkylierungsmittel oder Acylierungsmittel können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte

    Oxidation: Hydroxylierte Derivate.

    Reduktion: Reduzierte Formen der Verbindung mit veränderten funktionellen Gruppen.

    Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die die ursprünglichen ersetzen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen, oder sie kann mit zellulären Rezeptoren interagieren und Signalwege modulieren. Die genauen Wege und Zielstrukturen hängen vom jeweiligen biologischen Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signaling pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes References
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide C19H16N8O2S 420.45 Pyridin-2-yl-thiazole, methoxy Target compound; kinase inhibition (hypothesized) N/A
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide C19H21N7O2 379.42 Methyl-benzimidazole, methoxy Structural analogue; no activity data
N-(1H-Benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide C16H15N7O2 337.34 Benzimidazole, methoxy Reduced molecular weight; solubility studies pending
PF-4254644 (6-{(S)-1-[6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-ethyl}-quinoline) C22H20N8 420.46 Quinoline, methyl-pyrazole Potent c-Met inhibitor; high selectivity

Key Observations:

Pharmacological Profiles: PF-4254644 demonstrates that bulky substituents (e.g., quinoline) enhance kinase selectivity but may reduce metabolic stability due to increased lipophilicity . In contrast, the methoxy group in the target compound could improve solubility and metabolic resistance compared to chloro analogues like 6-chloro[1,2,4]triazolo[4,3-b]pyridazine derivatives .

Functional Group Variations and Activity

  • Methoxy vs. Chloro Substituents : Methoxy groups (as in the target compound) generally enhance solubility and reduce cytochrome P450-mediated metabolism compared to electron-withdrawing chloro groups . For example, 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide (MW 337.34) shows higher metabolic stability in preclinical models than chloro-substituted counterparts .
  • Amide Linker Modifications : Replacing the thiazole ring with benzothiazole (e.g., N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}propanamide) introduces sulfur atoms, which may enhance metal-binding properties but increase toxicity risks .

Biologische Aktivität

The compound 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a novel synthetic derivative designed to explore its biological activities, particularly in the context of anti-cancer and anti-microbial properties. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C15H15N5O2S
  • Molecular Weight : 325.38 g/mol
  • CAS Number : 1322604-60-3

Research indicates that compounds containing the triazolo[4,3-b]pyridazine scaffold exhibit significant biological activities due to their ability to interact with various biological targets. The following mechanisms have been proposed:

  • Inhibition of Kinases : Compounds similar to this triazolo derivative have shown potential as dual inhibitors of c-Met and Pim-1 kinases, which are implicated in cancer progression and therapy resistance. For instance, derivatives with similar scaffolds have demonstrated IC50 values in the low micromolar range against these targets .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that derivatives exhibit cytotoxic effects on multiple cancer cell lines. For example, compounds derived from similar structures have reported mean GI% values indicating significant antiproliferative activity .
  • Antimicrobial Activity : Some derivatives have been evaluated for their efficacy against bacterial strains, showing promising results in inhibiting the growth of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide:

Activity Type Target/Pathogen IC50/Effect Reference
Anticancerc-Met kinaseIC50 = 0.163 μM
AnticancerPim-1 kinaseIC50 = 0.283 μM
AntitubercularMycobacterium tuberculosisIC50 = 1.35 - 2.18 μM
CytotoxicityHEK-293 cellsNon-toxic

Case Study 1: Anti-Cancer Activity

A study synthesized a series of triazolo[4,3-b]pyridazine derivatives that were tested against a panel of cancer cell lines. One notable compound demonstrated a significant reduction in cell viability across various types of cancer cells, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Anti-Tubercular Efficacy

Another study focused on the anti-tubercular properties of related compounds. The synthesized derivatives were evaluated against Mycobacterium tuberculosis, revealing promising inhibitory concentrations that suggest further development for tuberculosis treatment.

Q & A

Q. What are the standard synthetic routes for 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide, and how are yields optimized?

Answer: Synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridazine core via cyclization of hydrazine derivatives with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux (80–100°C, 3–12 hours). Subsequent functionalization of the pyridazine ring with methoxy groups and coupling to the thiazole-acetamide moiety requires palladium-catalyzed cross-coupling or nucleophilic substitution. Key optimizations include:

  • Catalyst selection : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings .
  • Solvent optimization : Use of DMF or acetonitrile for improved solubility and reaction efficiency .
  • Purification : HPLC or column chromatography to isolate intermediates and final products, with yields ranging from 65–85% after optimization .

Q. Which spectroscopic and chromatographic methods are critical for structural validation of this compound?

Answer: Structural confirmation relies on:

  • ¹H/¹³C NMR : To verify methoxy (δ ~3.9 ppm), triazole (δ ~8.5–9.5 ppm), and thiazole protons (δ ~7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated for C₁₉H₁₆N₈O₂S: 444.12 g/mol) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

Answer: SAR strategies include:

  • Substituent variation : Replace the methoxy group with halogen (e.g., Cl, F) or alkyl chains to modulate lipophilicity and target binding .
  • Thiazole modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity.
  • In vitro assays : Test derivatives against kinase panels (e.g., CAMKK2) or cancer cell lines (e.g., MCF-7) to correlate structural changes with IC₅₀ values .
  • Computational docking : Use AutoDock Vina to predict binding modes with enzymes like 14-α-demethylase (PDB: 3LD6) .

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

Answer: Discrepancies often arise from assay conditions. Mitigation involves:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase assays .
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize activity metrics .
  • Batch consistency : Ensure compound purity (>98%) via LC-MS and quantify solubility using shake-flask methods .

Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties?

Answer: Key approaches include:

  • LogP measurement : Use shake-flask partitioning (octanol/water) to assess hydrophobicity (predicted LogP ~2.5–3.0) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify half-life via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis to determine free fraction .

Q. How can target engagement be validated in cellular models?

Answer:

  • Pull-down assays : Functionalize the compound with biotin tags for streptavidin bead capture and identify bound proteins via Western blot or proteomics .
  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after heating .
  • Kinase profiling : Use competitive ATP-binding assays (e.g., KinomeScan) to confirm selectivity .

Q. What computational tools are effective for predicting off-target interactions?

Answer:

  • SwissTargetPrediction : Input SMILES strings to rank potential targets (e.g., kinases, GPCRs) .
  • Molecular dynamics (MD) simulations : GROMACS to simulate binding stability over 100 ns trajectories .
  • Pharmacophore modeling : MOE or Schrödinger to align with known inhibitor scaffolds .

Q. How can synthetic byproducts or degradation products be characterized?

Answer:

  • Stressed degradation studies : Expose to heat (60°C), acid (0.1M HCl), or light (ICH Q1B) and profile via LC-MS .
  • Isolation by prep-HPLC : Collect fractions for NMR and HRMS analysis .

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